(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
Overview
Description
The compound (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic molecule that features a pyrazole ring substituted with bromine and methyl groups, and a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The piperazine ring can be synthesized separately and then functionalized with a fluorophenyl group through nucleophilic substitution reactions . Finally, the two moieties are coupled together using a suitable coupling reagent such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE: can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN4O/c1-19-10-13(16)14(18-19)15(22)21-8-6-20(7-9-21)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAONYREOFGOIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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